N'-(2-cyanophenyl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide
Description
N'-(2-Cyanophenyl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure integrates a 2-cyanophenyl group, a thiophene ring substituted with a 1-methylpyrazole moiety at the 5-position, and an ethanediamide linker connecting these domains.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-24-12-14(11-22-24)17-7-6-15(27-17)8-9-21-18(25)19(26)23-16-5-3-2-4-13(16)10-20/h2-7,11-12H,8-9H2,1H3,(H,21,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIBFQASEDKEOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N’-(2-cyanophenyl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide, also known as BAY-876, is the glucose transporter GLUT1 . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells.
Mode of Action
BAY-876 acts as a potent, highly selective, and cell-permeable inhibitor of GLUT1. It binds to GLUT1 and inhibits its function, thereby preventing the uptake of glucose into cells. It has an IC50 value of 2 nM in vitro and inhibited glucose uptake by Hela-MaTu cells with an IC50 value of 3.2 nM. BAY-876 is at least 130-fold selective for GLUT1 relative to GLUT2, GLUT3, GLUT4 and a panel of 18 kinases and 68 proteins.
Biochemical Pathways
By inhibiting GLUT1, BAY-876 disrupts the glucose metabolism within cells. This can lead to a decrease in cellular energy production, as glucose is a primary source of energy for many cells. In cancer cells, which often rely heavily on glucose for their high energy needs, this can lead to cell death.
Pharmacokinetics
BAY-876 exhibits favorable pharmacokinetic properties. It has a low clearance rate in rats and dogs. Its volume of distribution is moderate, with a half-life of 2.5 hours in rats and 22 hours in dogs. The oral bioavailability (F%) of BAY-876 is 85% in rats and 79% in dogs, indicating good absorption and systemic availability after oral administration.
Result of Action
The inhibition of GLUT1 by BAY-876 leads to a decrease in glucose uptake, disrupting the energy metabolism within cells. This can lead to cell death, particularly in cancer cells that rely heavily on glucose for their high energy needs.
Action Environment
The action, efficacy, and stability of BAY-876 can be influenced by various environmental factors. For instance, the presence of other substances that also bind to GLUT1 could potentially affect the efficacy of BAY-876. Additionally, factors such as pH and temperature could potentially affect the stability of BAY-876.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiophene-Containing Amides and Their Bioactivity
Thiophene rings are common in medicinal chemistry due to their metabolic stability and π-π stacking capabilities. The target compound shares structural parallels with N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones (). These derivatives exhibit antibacterial activity against Gram-positive pathogens (e.g., Staphylococcus aureus), with MIC values ranging from 0.5–8 µg/mL . Key differences include:
- Substituent Effects : The bromothiophene in enhances electrophilicity, whereas the 1-methylpyrazole in the target compound may improve solubility or target affinity.
Table 1: Comparison of Thiophene-Based Amides
Ethanediamide Linkers vs. Acetamide Derivatives
The ethanediamide group in the target compound differs from classical acetamide linkers (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, ). Acetamides are known for hydrogen-bonding interactions critical for target engagement (e.g., kinase inhibition). In , the dichlorophenyl-thiazole acetamide forms N–H⋯N hydrogen bonds in crystal lattices, stabilizing dimeric structures .
Pyrazole-Thiophene Hybrids
The 1-methylpyrazole-thiophene motif in the target compound resembles derivatives like N-[2-(thiophen-2-yl)ethyl]amine oxides (). Such hybrids are explored for CNS activity due to their ability to cross the blood-brain barrier. However, the cyanophenyl group in the target compound introduces strong electron-withdrawing effects, which may reduce passive diffusion compared to neutral or electron-donating substituents .
Research Findings and Limitations
- Antibacterial Potential: While direct data are lacking, the structural similarity to ’s quinolones suggests possible Gram-positive activity. The cyanophenyl group may mitigate resistance mechanisms associated with bromine-containing analogs.
- Crystallographic Behavior: highlights the role of substituents in crystal packing. The target compound’s cyanophenyl group may disrupt hydrogen-bonded networks observed in dichlorophenyl analogs, affecting solubility or stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
